1,4-Dioxa-9-azaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXKSRVCJTFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Dioxa 9 Azaspiro 5.5 Undecane
Retrosynthetic Analysis of the 1,4-Dioxa-9-azaspiro[5.5]undecane Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for this spirocyclic system typically focus on the formation of the two heterocyclic rings: the piperidine (B6355638) and the 1,4-dioxane (B91453) ring containing the spirocenter.
A key retrosynthetic disconnection involves breaking the C-N and C-O bonds of the piperidine and dioxane rings, respectively. This can lead to several strategic approaches. One common strategy is to disconnect the piperidine ring first, envisioning an acyclic amino alcohol precursor that can undergo intramolecular cyclization. Further disconnection of this intermediate would reveal a suitable nitrogen-containing fragment and a carbonyl-containing fragment.
Alternatively, the spiroketal can be disconnected. The formation of the spiroketal moiety is often the cornerstone of the synthetic strategy. This disconnection points towards a dihydroxy ketone or a related precursor that can undergo acid-catalyzed spiroketalization. The challenge then lies in the synthesis of this highly functionalized acyclic precursor.
A more convergent approach involves a disconnection that sets the stage for a cascade or multicomponent reaction. For instance, the entire spirocyclic framework could be envisioned to arise from the reaction of simpler components in a single pot, highlighting the efficiency of modern synthetic methods.
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection Strategy | Key Bonds Broken | Precursor Type |
| Piperidine Ring Formation | C-N bonds | Acyclic amino alcohol or amino ester |
| Spiroketal Formation | C-O bonds of the spirocenter | Dihydroxy ketone or its synthetic equivalent |
| Convergent Cascade | Multiple C-C, C-N, and C-O bonds | Simple aldehydes, amines, and diols |
Cyclization Strategies for Spiro[5.5]undecane Framework Formation
The construction of the spiro[5.5]undecane framework, particularly the 1,4-dioxa-9-azaspiro variant, relies on a variety of powerful cyclization strategies. These methods are designed to efficiently assemble the intricate bicyclic system, often with a high degree of stereocontrol.
One-Pot Multicomponent Condensation Approaches
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. For the synthesis of azaspiroketals, MCRs can be designed to form multiple bonds and stereocenters in a tandem fashion.
A hypothetical MCR for the synthesis of a this compound derivative could involve the condensation of a suitable amino diol, an aldehyde, and a ketone. The reaction would proceed through a series of sequential or concurrent steps, such as imine formation, oxonium ion generation, and intramolecular nucleophilic attack, to construct the spirocyclic framework. The efficiency of such an approach lies in its atom economy and the reduction of intermediate purification steps. While specific examples for the exact target molecule are not prevalent in the literature, the general principles of MCRs are widely applied to the synthesis of related spiroheterocycles. nih.gov
Prins Cascade Cyclization Pathways for Spiroketal Formation
Prins cascade reactions are powerful acid-catalyzed transformations that involve the coupling of a homoallylic alcohol with a carbonyl compound, leading to the formation of a tetrahydropyran (B127337) ring. This methodology can be ingeniously adapted to construct spiroketal systems, including those containing a nitrogen atom.
A notable example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally isomeric to the target compound. nih.govdntb.gov.uaresearchgate.netacs.org This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govdntb.gov.uaresearchgate.netacs.org The reaction proceeds via a Prins bicyclization, where the initial Prins cyclization to form the tetrahydropyran ring is followed by an intramolecular spiroketalization, thus forming the spiro[5.5]undecane core in a single step. nih.govdntb.gov.uaresearchgate.netacs.org This strategy highlights the potential of cascade reactions to rapidly build molecular complexity.
Table 2: Key Features of Prins Cascade Cyclization for Azaspiroketal Synthesis
| Feature | Description | Reference |
| Key Reactants | Homoallylic alcohol and an aldehyde | nih.govdntb.gov.uaresearchgate.netacs.org |
| Catalyst | Typically a Brønsted or Lewis acid | nih.govrsc.org |
| Mechanism | Initial Prins cyclization followed by intramolecular spiroketalization | nih.govdntb.gov.uaresearchgate.netacs.org |
| Advantage | Rapid construction of the spiroketal core in a single operation | researchgate.net |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including the this compound system. This approach involves the formation of one of the heterocyclic rings from a pre-functionalized acyclic precursor.
For instance, an acyclic precursor containing a piperidine ring and a diol- or keto-containing side chain can be synthesized. Subsequent acid-catalyzed intramolecular spiroketalization would then furnish the desired spirocyclic product. The success of this strategy hinges on the efficient synthesis of the acyclic precursor with the correct regiochemistry and stereochemistry.
Conversely, a precursor containing the 1,4-dioxane spiroketal moiety could be elaborated with a nitrogen-containing side chain, which could then undergo intramolecular cyclization to form the piperidine ring. This could be achieved through reactions such as reductive amination or N-alkylation. The choice of the cyclization precursor and the reaction conditions are crucial for achieving high yields and selectivity.
Ring-Closing Metathesis (RCM) in Azaspiro Undecane (B72203) Synthesis
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly those containing nitrogen. nih.gov This powerful reaction, typically catalyzed by ruthenium-based catalysts, allows for the formation of a new ring by the intramolecular reaction of two terminal alkenes.
In the context of azaspiro undecane synthesis, RCM can be employed to construct the piperidine ring. A suitable precursor would be a diene-containing amine attached to a pre-formed 1,4-dioxane ring at the spiro center. The RCM reaction would then close the piperidine ring, affording the desired this compound core. A key advantage of RCM is its high functional group tolerance, which allows for its application to complex substrates. drughunter.comnih.gov The development of highly active and stable metathesis catalysts has significantly expanded the scope of this reaction in heterocyclic synthesis. doi.org
Stereoselective Synthesis of this compound and its Analogues
The stereochemistry of the this compound core is of paramount importance as it dictates the three-dimensional shape of the molecule and, consequently, its biological activity. The spirocenter, as well as any stereocenters on the piperidine and dioxane rings, must be controlled during the synthesis.
Stereoselective synthesis can be achieved through several strategies. Chiral pool synthesis, which utilizes readily available chiral starting materials, is a common approach. For example, starting from a chiral amino alcohol or a chiral diol can set the stereochemistry of the final product.
Asymmetric catalysis is another powerful tool for controlling stereochemistry. Chiral catalysts can be used in key bond-forming reactions, such as the Prins cyclization or intramolecular cyclization steps, to induce high levels of enantioselectivity or diastereoselectivity. For instance, the use of chiral Brønsted or Lewis acids in Prins cyclizations can lead to the formation of enantioenriched spiroketals.
Substrate-controlled diastereoselective reactions are also frequently employed. The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, in an intramolecular cyclization, the stereochemistry of the side chain can influence the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer. The stereoselective synthesis of related azaspiro[5.5]undecane systems has been demonstrated through conjugate addition/dipolar cycloaddition cascades, highlighting the potential for high stereocontrol. nih.gov
Chiral Auxiliary and Catalysis in Enantioselective Routes
The enantioselective synthesis of spirocyclic systems, including those related to this compound, often employs chiral auxiliaries and catalysts to control stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a single enantiomer of the product. youtube.comyoutube.com
One common strategy involves the use of chiral oxazolidinones. For instance, a chiral oxazolidinone auxiliary has been used to synthesize α-chiral bicyclo[1.1.1]pentanes with high diastereoselectivity. nih.gov This approach involves the reaction of a chiral intermediate with a range of electrophiles, yielding products in high yields and with excellent control over the stereochemistry. nih.gov Another method utilizes a chiral resolution strategy for the synthesis of enantioenriched bicyclo[1.1.1]pentane-α-amino acids, employing (R)-2-phenylglycinol as a chiral auxiliary. nih.gov
Catalytic methods also play a crucial role. For example, a catalytic enantioselective method for preparing α-quaternary ketones, which can be precursors to spirocyclic systems, has been developed. nih.gov This method utilizes a chiral phosphine (B1218219) and proceeds through the acyl substitution of in situ formed chiral allylic nucleophiles. nih.gov The reaction demonstrates high enantioselectivity, with enantiomeric ratios often exceeding 99:1. nih.gov
Diastereoselective Approaches to Substituted Spiro Systems
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of spiro systems, this is crucial for establishing the relative stereochemistry of substituents on the rings.
A notable diastereoselective method for synthesizing highly substituted cyclohexanones involves a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in most cases, yielding functionalized cyclohexanones as the major products. beilstein-journals.org The stereochemistry of the products has been confirmed by spectroscopic studies, which show that the substituents on the cyclohexane (B81311) ring adopt a trans configuration. beilstein-journals.org
Another approach involves the synthesis of oxaspiro[2.2]pentanes, which are valuable intermediates for preparing other ring systems. nih.gov The addition of cyclopropyl (B3062369) sulfoxonium ylides to carbonyl compounds is a highly diastereoselective method for synthesizing these spiro systems. nih.gov This process proceeds via equatorial attack at the carbonyl carbon in cyclic compounds, leading to a high degree of stereocontrol. nih.gov
Synthesis of this compound Derivatives and Related Analogues
Preparation from Piperidone and Related Precursors
The synthesis of this compound derivatives often starts from readily available piperidone precursors. For example, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been synthesized through the base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones. nih.gov Similarly, 4-piperidone-1-carboxamides have been prepared via the reaction of isocyanates with the appropriate N-unsubstituted 3,5-diylidene-4-piperidones. nih.gov
The spiroketal moiety of this compound can be formed by the reaction of a piperidone with a suitable diol. This approach has been utilized in the synthesis of various spirocyclic compounds.
Core-Selective Functionalization During Synthesis
Core-selective functionalization allows for the introduction of various substituents onto the spirocyclic scaffold, enabling the exploration of structure-activity relationships. For instance, in the synthesis of 1,9-diazaspiro[5.5]undecane derivatives, which are structurally related to this compound, substituents are commonly introduced at the 9-position and sometimes at the 1-position. nih.gov
The synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides demonstrates the ability to introduce diverse molecular peripheries. researchgate.net This allows for the creation of a library of compounds with varied properties for biological screening.
Regioselective Synthesis of Specific Spiro Doxa-azaspiro Ring Systems
Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the synthesis of spiro systems, this is important for controlling which atoms are part of the spirocyclic junction.
A palladium-catalyzed spirocyclization has been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov This reaction proceeds through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation, with the key step being the regioselective insertion of a C2 synthon into a spiro-palladacycle intermediate. nih.gov
Another example is the Rh(III)-catalyzed regioselective [3+2]-spiroannulation reaction between dibenz(ox)azepines and ynones, which allows for the synthesis of spirocyclic dibenz(ox)azepines with high regioselectivity. rsc.org The regioselective opening of the F-ring in diosgenin (B1670711) derivatives has also been used to synthesize new furostans bearing a 1,3-dioxane (B1201747) ring. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, several green chemistry approaches have been employed.
One-pot synthesis is a key green chemistry strategy that reduces waste and improves efficiency by combining multiple reaction steps into a single operation. A one-pot process for the construction of substituted spiro[5.5]undecane-1,5,9-triones has been reported, using aromatic aldehydes, Meldrum's acid, and aniline (B41778) as a catalyst. researchgate.net This method offers excellent diastereoselectivity and avoids the need for isolating intermediates. researchgate.net
The use of environmentally benign catalysts is another important aspect of green chemistry. L-proline, an amino acid, has been used as a catalyst for the three-component Knoevenagel–Diels–Alder reaction to synthesize terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net
The quest for efficient and environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemical research. One such molecule of interest is this compound, a spirocyclic compound containing both oxygen and nitrogen heteroatoms. This structural motif is of significant interest in medicinal chemistry. This article delves into advanced synthetic methodologies for this spiro-heterocycle, with a specific focus on the application of ultrasound-assisted protocols.
Ultrasound-Assisted Synthetic Protocols
The application of ultrasonic irradiation to promote chemical reactions, a field known as sonochemistry, has emerged as a powerful tool in organic synthesis. researchgate.netnih.gov This technique offers numerous advantages over traditional methods, including dramatically reduced reaction times, increased yields, enhanced purity, and milder reaction conditions. researchgate.netnih.gov These benefits are particularly valuable in the synthesis of complex heterocyclic compounds. eurekaselect.comrsc.org The underlying principle of sonochemistry lies in acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium, which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This energy input can significantly accelerate reaction rates.
While specific research detailing the ultrasound-assisted synthesis of this compound is not extensively documented, the successful application of this technology to structurally similar nitrogen and oxygen-containing spiro compounds provides a strong precedent for its potential utility. rsc.org
Research into the sonochemical synthesis of related spiro-heterocycles highlights the efficiency and green credentials of this approach. For instance, a study on the organo-nanocatalyzed synthesis of various oxygen and nitrogen-containing spiro compounds demonstrated the efficacy of ultrasonic conditions. rsc.org This research showcased the fabrication and application of a novel organo-nanocatalyst for the efficient, economical, and environmentally friendly synthesis of these complex structures. rsc.org
In a broader context, reviews on the ultrasound-assisted synthesis of heterocyclic compounds consistently report improved outcomes compared to conventional methods. researchgate.netnih.govnih.gov These reports emphasize shorter reaction times and higher yields as key advantages. For example, multicomponent reactions to synthesize various heterocyclic structures have been shown to be significantly more efficient under ultrasonic irradiation. dntb.gov.ua
The following interactive data table summarizes representative findings from the literature on the ultrasound-assisted synthesis of related heterocyclic compounds, illustrating the typical conditions and advantages of this methodology.
| Product Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Spiro-oxindoles | Isatin, malononitrile, dimedone | L-proline, H2O, Ultrasound (40 kHz) | 10-15 min | 90-96 | nih.gov |
| 1,5-Benzodiazepines | o-Phenylenediamine, dimedone | Camphor sulphonic acid, Solvent-free, Ultrasound (35 kHz) | 20-30 min | 88-94 | nih.gov |
| N-Arylthiazol-2-yl hydrazones | Hydrazones, aldehydes | Water, Ultrasound | Shorter times | 86-95 | nih.gov |
| Dihydropyrano[2,3-c]pyrazoles | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine (B178648) hydrate | Water, Ultrasound (40 kHz) | 35 min | 92 | nih.gov |
These examples underscore the potential of ultrasound-assisted synthesis as a rapid and efficient method for constructing complex heterocyclic systems. The use of green solvents like water and, in some cases, solvent-free conditions, further enhances the environmental credentials of these protocols. nih.gov Given the successful application of sonochemistry to a wide array of nitrogen and oxygen-containing heterocycles, it is highly probable that a similar protocol could be developed for the efficient synthesis of this compound and its derivatives.
Chemical Reactivity and Transformation of 1,4 Dioxa 9 Azaspiro 5.5 Undecane
Reactivity Profile of the Nitrogen Atom within the Azaspiro Ring
The nitrogen atom in the 9-position of the spirocyclic system behaves as a typical secondary amine, rendering it nucleophilic and basic. This reactivity allows for a variety of chemical transformations at this center.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of 1,4-Dioxa-9-azaspiro[5.5]undecane enables it to participate in nucleophilic substitution reactions. It can readily attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. The efficiency of these reactions is influenced by the nature of the electrophile and the reaction conditions employed.
N-Alkylation and N-Acylation Reactions
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Similarly, N-acylation can be accomplished by treating the parent compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These reactions are fundamental for introducing diverse functional groups onto the piperidine (B6355638) nitrogen.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-1,4-dioxa-9-azaspiro[5.5]undecane |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-1,4-dioxa-9-azaspiro[5.5]undecane |
Sulfonylation Reactions
The nitrogen atom can also undergo sulfonylation upon reaction with sulfonyl chlorides in the presence of a suitable base. This reaction results in the formation of a stable sulfonamide linkage, which is a common functional group in medicinal chemistry and materials science. The choice of sulfonyl chloride allows for the introduction of a wide array of sulfonyl groups.
Reactivity of the Dioxane Moiety
The 1,4-dioxane (B91453) portion of the molecule, while generally more stable than the azaspiro ring's nitrogen, can undergo specific chemical transformations, particularly under acidic conditions.
Ring Opening and Subsequent Transformation Reactions
The acetal (B89532) linkage within the dioxane ring is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis results in the opening of the dioxane ring to reveal a diol and a ketone functionality. The specific products formed depend on the site of cleavage. This ring-opening strategy can be a key step in synthetic pathways where the protected ketone is later revealed for further functionalization.
Stability and Cleavage Mechanisms Under Varying Conditions
The stability of the dioxane ring is highly dependent on the pH of the environment. It is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygens can be protonated, initiating a cascade of reactions that lead to ring cleavage. The mechanism involves the formation of an oxonium ion intermediate, which is then attacked by a nucleophile, such as water, to break the C-O bond. The regioselectivity of the cleavage can be influenced by steric and electronic factors within the molecule.
| Condition | Stability of Dioxane Ring | Potential Reaction |
| Acidic (e.g., HCl) | Unstable | Ring Opening/Cleavage |
| Neutral (e.g., H₂O) | Stable | No Reaction |
| Basic (e.g., NaOH) | Stable | No Reaction |
Oxidation and Reduction Pathways of the Spiro Scaffold
The oxidation and reduction of the this compound framework are influenced by the presence of the nitrogen atom within the piperidine ring and the acetal group. While direct and comprehensive studies on the oxidation and reduction of the parent compound are not extensively documented, the reactivity can be inferred from studies on related piperidine and spiroketal systems.
The nitrogen atom of the piperidine ring is a primary site for oxidation. In biological systems, for instance, piperidine itself undergoes N-oxidation to form N-hydroxypiperidine and the corresponding nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Similar transformations can be anticipated for the this compound scaffold under appropriate oxidizing conditions, such as with peroxides or other selective oxidizing agents. The use of bromine in acetic acid has been shown to efficiently oxidize enantiopure piperidine derivatives to the corresponding piperidin-2-ones. researchgate.net This suggests a potential pathway for the oxidation of the carbon adjacent to the nitrogen in the spirocyclic system.
Reduction reactions on substituted this compound derivatives often target functional groups appended to the core structure. For instance, the reduction of an amide or lactam functionality within a related azaspirocyclic system can be achieved using standard reducing agents. While specific examples for the this compound are not prevalent in the reviewed literature, the principles of such reductions are well-established in organic synthesis.
Intramolecular and Intermolecular Cyclization Phenomena
The this compound scaffold can serve as a building block for the construction of more complex polycyclic systems through intramolecular and intermolecular cyclization reactions. The nitrogen atom and the adjacent methylene (B1212753) groups offer reactive sites for such transformations.
A notable example of intramolecular cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. documentsdelivered.com While not directly demonstrated on this compound itself, if appropriately substituted with a β-arylethylamine moiety on the nitrogen, this reaction could be envisioned to construct a new ring fused to the piperidine portion of the spirocycle. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. lookchem.com
Intermolecular cyclizations, such as [4+2] cycloadditions (Diels-Alder reactions), represent another avenue for elaborating the this compound framework. Derivatives of this spirocycle, if functionalized with suitable dienes or dienophiles, could participate in such reactions to create intricate polycyclic architectures.
Cascade Reactions Involving the Spiro Framework
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. While the use of this compound as a starting material in cascade reactions is not widely reported, related spirocyclic systems have been synthesized using such methodologies.
For instance, a novel Prins cascade process has been developed for the synthesis of the constitutional isomer, 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. dntb.gov.uascholarpublishing.org This reaction involves the coupling of aldehydes with an N-substituted homoallylic amine. dntb.gov.ua Similarly, domino [2+2+2] cycloaddition reactions have been employed to construct polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes. documentsdelivered.comnih.govfigshare.com These examples highlight the potential for developing cascade sequences that either lead to or are initiated by the this compound core. A new domino autocatalytic reaction of imines with Meldrum's acid has also been described for the synthesis of polycyclic spiro[5.5]undecane-1,5,9-triones. lookchem.com
Strategic Functional Group Interconversions on Substituted Spiro Undecanes
The synthetic utility of the this compound scaffold is greatly enhanced by the ability to perform strategic functional group interconversions on its substituted derivatives. The nitrogen atom of the piperidine ring is a key handle for such modifications.
A prominent example is the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides. This transformation involves the reaction of the parent spirocycle or its derivatives with a sulfonyl chloride, leading to the formation of a stable sulfonamide linkage at the nitrogen atom. This approach has been utilized in the development of compounds with potential biological activity. researchgate.net
Further functionalization can be achieved through N-alkylation or N-acylation reactions. The secondary amine of the parent this compound is nucleophilic and can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce diverse substituents. These modifications can be used to modulate the physicochemical properties and biological activity of the resulting molecules. The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, for instance, involves N-alkylation as a key step. nih.gov
The following table provides examples of functional group interconversions on related azaspiro[5.5]undecane systems, illustrating the types of transformations that are applicable to the this compound core.
| Starting Material Class | Reagent(s) | Product Class | Reaction Type |
| Azaspiro[5.5]undecane | Sulfonyl chloride | N-Sulfonylated azaspiro[5.5]undecane | N-Sulfonylation |
| N-Boc-azaspiro[5.5]undecane | Acid (e.g., TFA) | Azaspiro[5.5]undecane salt | Boc-deprotection |
| Azaspiro[5.5]undecane | Alkyl halide, base | N-Alkyl azaspiro[5.5]undecane | N-Alkylation |
| Azaspiro[5.5]undecane | Acyl chloride, base | N-Acyl azaspiro[5.5]undecane | N-Acylation |
These examples underscore the versatility of the azaspiro[5.5]undecane framework and its amenability to a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for various applications.
Derivatization Strategies and Functionalization of 1,4 Dioxa 9 Azaspiro 5.5 Undecane
Design Principles for Functionalized 1,4-Dioxa-9-azaspiro[5.5]undecane Derivatives
The functionalization of the this compound scaffold is guided by several key design principles aimed at developing compounds with specific biological activities. A primary strategy involves using the spirocyclic core to orient pharmacophoric elements in a precise three-dimensional arrangement. This is crucial for enhancing binding affinity and selectivity for target proteins. The inherent rigidity of the spiro-framework reduces the number of rotatable bonds in a molecule, which can lead to a more favorable interaction with enzymes or receptors and potentially improve pharmacokinetic profiles. researchgate.net
In the realm of drug design, analogs of this scaffold are often developed to mimic the structure of known bioactive molecules or natural products. For instance, spirocyclic appendages have been designed based on advanced drug candidates to explore new chemical space for specific targets, such as G-protein coupled receptors. researchgate.net Another important design principle is the strategic merging of pharmacophores from different ligands to create single molecules that can interact with multiple targets. This approach has been successfully applied to related azaspiro[5.5]undecane systems to develop dual-acting ligands. Furthermore, the introduction of polar groups or complex side chains onto the scaffold is a common tactic to modulate properties like solubility and cell permeability, which are critical for the development of effective drug candidates. researchgate.net
Strategic Introduction of Substituents at Specific Positions of the Spiro Framework
The functionalization of the this compound core is predominantly centered on the secondary amine at the 9-position. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical and biological properties.
A common and critical first step in many synthetic routes is the protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group. This strategy prevents unwanted side reactions and allows for modifications at other positions of the molecule before the final deprotection and derivatization of the nitrogen.
Once protected or used as a reactive site, the nitrogen at position 9 can be functionalized in numerous ways. These modifications are typically achieved through standard organic reactions such as acylation, alkylation, and sulfonylation. For related azaspiro scaffolds, bioactive compounds almost invariably feature substituents at the 9-position, which are often introduced in the final step of the synthesis. nih.gov These derivatization strategies allow for the creation of diverse libraries of compounds for screening and optimization in drug discovery programs. nih.gov
Table 1: Examples of Derivatization at the Nitrogen of Azaspiro[5.5]undecane Scaffolds
| Derivative Type | Reagent/Strategy | Application/Purpose | Reference |
|---|---|---|---|
| Trisubstituted Ureas | Reaction with appropriate isocyanates or carbamoyl (B1232498) chlorides. | Development of soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease. | nih.gov |
| Sulfonamides | Reaction with sulfonyl chlorides. | Synthesis of carbonic anhydrase inhibitors. | researchgate.net |
| Acetyl Derivatives | Reaction with acetylating agents (e.g., acetyl chloride). | Modification to incorporate complex side chains for potential pharmaceutical applications. | ontosight.ai |
| Aroyl Groups | Acylation with bicyclic fused heteroaryl groups. | Structure-activity relationship (SAR) studies for acetyl-CoA carboxylase (ACC) inhibitors. | nih.gov |
Synthesis of Heteroaryl-Substituted this compound Derivatives
The introduction of heteroaryl moieties onto the this compound scaffold is a key strategy for developing compounds that can interact with specific biological targets, particularly protein kinases. The synthesis of these derivatives typically involves the direct coupling of the spirocyclic amine with a suitable heteroaromatic halide or other activated heteroaryl species.
A common method is the nucleophilic aromatic substitution reaction between the nitrogen at the 9-position of the spiro-scaffold and an electron-deficient heteroaryl chloride. For example, in the synthesis of related diazaspirocyclic kinase inhibitors, the scaffold is reacted with reagents like 6-chloropurine (B14466) in the presence of a base such as triethylamine (B128534) and a suitable solvent like n-butanol at elevated temperatures.
Another approach involves the use of pre-functionalized spirocycles. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in the synthesis of complex fluoroquinolone derivatives. researchgate.net This was achieved through a reaction with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where a boron chelate complex was used to facilitate the nucleophilic aromatic substitution. researchgate.net These synthetic methodologies provide versatile routes to a wide range of heteroaryl-substituted spiro-compounds, enabling extensive exploration of their potential in medicinal chemistry.
Incorporation into Complex Molecular Architectures as a Structural Motif
The this compound core is increasingly recognized as a "privileged" structural motif in drug design. researchgate.net Its rigid, three-dimensional nature makes it an attractive building block for constructing complex molecules with enhanced biological activity and improved physicochemical properties. Spirocyclic scaffolds are found in numerous approved drugs and clinical drug candidates, highlighting their value in medicinal chemistry. researchgate.net
The incorporation of this spiro-scaffold can confer several advantages. It can serve as a non-planar, saturated bioisostere for more traditional, flat aromatic rings, a strategy known as "escaping from flatland" to improve the clinical success rate of drug candidates. This structural feature helps to create molecules with defined spatial arrangements of functional groups, which can lead to more selective and potent interactions with biological targets.
For example, complex molecules have been synthesized where the 1,5-dioxa-9-azaspiro[5.5]undecane backbone is modified with a side chain containing a 7-chloro-1,8-naphthyridin-2-yl moiety and a 2,3-dihydro-3-oxo-1H-isoindol-1-yl group. ontosight.ai Such intricate structures are of great interest in pharmaceutical research for their potential to exhibit a range of biological activities. ontosight.ai The synthesis of these complex architectures generally involves multi-step reaction sequences where the pre-formed spirocycle is coupled with other elaborate molecular fragments. ontosight.ai
Scaffold Derivatization for Advanced Chemical Research
The derivatization of the this compound scaffold and its close analogs has proven to be a fruitful strategy in various areas of advanced chemical and pharmaceutical research. The versatility of the secondary amine allows for the attachment of a wide range of functional groups, leading to the discovery of potent and selective modulators of various biological targets.
Research has shown that derivatives of related azaspiro[5.5]undecane scaffolds are effective in treating a range of disorders, including obesity, pain, and various immune system and psychotic disorders. nih.gov For instance, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising drug candidates for treating chronic kidney diseases. nih.gov Similarly, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has led to the development of novel carbonic anhydrase inhibitors. researchgate.net
The strategic derivatization of these spiro-scaffolds allows for detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on the spiro-core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. This approach has been instrumental in optimizing lead compounds for various therapeutic targets, as demonstrated in the development of antagonists for GABA-A receptors and inhibitors for acetyl-CoA carboxylase. nih.govsoton.ac.uk
Table 2: Applications of Derivatized Azaspiro[5.5]undecane Analogs in Chemical Research
| Scaffold | Derivatization | Research Area/Target | Reference |
|---|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Trisubstituted Ureas | Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease | nih.gov |
| 1-Oxa-9-azaspiro[5.5]undecane | Sulfonamides | Carbonic Anhydrase (CA) Interrogation | researchgate.net |
| 1,9-Diazaspiro[5.5]undecane | Aroyl groups | Acetyl-CoA Carboxylase (ACC) Inhibition for Obesity | nih.gov |
| 3,9-Diazaspiro[5.5]undecane | Benzamides | GABA Type A Receptor (GABAAR) Antagonism | soton.ac.uk |
| 1-Oxa-9-azaspiro[5.5]undecane | Fluoroquinolone Conjugates | Antituberculosis Activity | dntb.gov.ua |
Structural Features and Stereochemistry of 1,4 Dioxa 9 Azaspiro 5.5 Undecane Systems
Conformational Analysis of the Spiro[5.5]undecane Skeleton
The spiro[5.5]undecane skeleton, which forms the core of 1,4-Dioxa-9-azaspiro[5.5]undecane, exhibits well-defined conformational preferences. The two six-membered rings typically adopt chair conformations, which is the most stable arrangement for cyclohexane (B81311) and its heterocyclic analogues like piperidine (B6355638) and 1,4-dioxane (B91453). researchgate.net The spiro-carbon atom serves as a shared pivot for these two chair-like rings. researchgate.net
Table 1: Conformational Features of the Spiro[5.5]undecane Skeleton
| Structural Feature | Description | Primary Conformation |
|---|---|---|
| Six-Membered Rings | The 1,4-dioxane and piperidine rings that constitute the system. | Chair Conformation researchgate.net |
| Spiro Junction | The central quaternary carbon atom linking the two rings. | Acts as a pivot, fixing the relative orientation of the rings. |
| Overall Molecular Shape | The combined structure resulting from the fused rings. | Inherently twisted and chiral researchgate.netrsc.org |
Chiral Properties Associated with the Spiro Junction
Spirocyclic compounds lacking traditional chiral centers can still exhibit chirality due to the unique spatial arrangement of their rings around the spiroatom. This is a key feature of the this compound system.
Axial chirality is a special case of chirality where a molecule lacks a chiral center but possesses an axis of chirality, around which substituents are arranged in a way that is not superimposable on its mirror image. wikipedia.org In spiro[5.5]undecane systems, the spiro-carbon is the center of a chiral axis. researchgate.netstackexchange.com Even in unsubstituted spiranes, the non-planar nature of the rings can lead to chirality, a concept that was historically overlooked when rings were assumed to be planar. rsc.org The two rings are not in the same plane, which eliminates the possibility of a plane of symmetry passing through the spiro carbon that would render the molecule achiral. stackexchange.com Consequently, the molecule and its mirror image are non-superimposable, resulting in two distinct enantiomers. researchgate.net This inherent chirality is a fundamental property of the spiro[5.5]undecane framework. rsc.org
The concept of helicity, or helical chirality, describes the screw-shaped geometry of certain molecules. wikipedia.org In the context of spiro compounds, the arrangement of the two rings can create a right-handed (P) or left-handed (M) helical twist. wikipedia.orgrsc.org While more commonly discussed in molecules like helicenes, this principle can be applied to spiro[5.5]undecane systems. The fixed, non-planar orientation of the two chair-form rings around the spiro axis imparts a helical character to the molecular structure. researchgate.net The diastereoisomerism of some spiro 1,3-dioxanes and trispiro derivatives has been analyzed in terms of both axial and helical chirality. rsc.org
Influence of Substituents on Molecular Conformation and Stereoisomerism
A comprehensive review of available scientific literature and chemical databases did not yield specific research data on the influence of substituents on the molecular conformation and stereoisomerism of this compound. While extensive research exists on the stereochemistry of related spirocyclic systems, such as those containing 1,3-dioxane (B1201747) or additional nitrogen atoms in the rings, direct experimental or computational studies detailing the conformational effects of substituents on the this compound scaffold are not publicly available at this time.
The conformational analysis of spiro compounds is a complex field, and the behavior of the this compound system would be governed by a combination of factors. These include the anomeric effects within the 1,4-dioxane ring, the conformational preferences of the piperidine ring, and the steric and electronic effects of any substituents. The presence of both an oxygen and a nitrogen atom on the spirocyclic system introduces further complexity due to the potential for intramolecular hydrogen bonding and varied electronic interactions.
Without specific studies, any discussion on the influence of substituents would be purely speculative. Detailed insights require data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, which are not currently published for substituted derivatives of this specific compound.
Therefore, the creation of detailed research findings and data tables as requested is not possible without the foundational scientific research on this particular molecular structure.
Advanced Spectroscopic and Computational Studies of 1,4 Dioxa 9 Azaspiro 5.5 Undecane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
High-Field NMR Investigations
High-field NMR studies are instrumental in resolving complex spin systems and providing unambiguous structural assignments. For derivatives of 1,4-Dioxa-9-azaspiro[5.5]undecane, both ¹H and ¹³C NMR spectroscopy have been utilized to confirm their molecular structure.
In a study detailing the synthesis of related functionalized 1,4-dioxanes, the hydrochloride salt of this compound was characterized by ¹H NMR spectroscopy in DMSO-d₆ at 400 MHz. thieme-connect.com The spectrum revealed distinct signals corresponding to the protons of the piperidine (B6355638) and dioxane rings, confirming the successful synthesis of the spirocyclic system. thieme-connect.com
Further detailed analysis was performed on an N-substituted derivative, 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane. Its ¹H and ¹³C NMR spectra were recorded, providing a complete map of its carbon and proton framework. The ¹³C NMR data, in particular, is crucial for identifying all unique carbon environments within the molecule, from the spirocyclic carbon to the methylene (B1212753) groups of both rings and the attached benzyl (B1604629) group. thieme-connect.com
¹H NMR Spectral Data of this compound Hydrochloride thieme-connect.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.23 | s | 2H | N-H protons (as ammonium) |
| 3.62 | s | 2H | Dioxane ring protons |
| 3.55 | s | 2H | Dioxane ring protons |
| 3.39 | s | 2H | Dioxane ring protons |
| 3.05 | d (J=12.3 Hz) | 2H | Piperidine ring axial protons adjacent to N |
| 2.90 | t (J=11.7 Hz) | 2H | Piperidine ring equatorial protons adjacent to N |
| 1.98 | d (J=13.9 Hz) | 2H | Piperidine ring axial protons |
| 1.66 | t (J=13.1 Hz) | 2H | Piperidine ring equatorial protons |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR Spectral Data of 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane thieme-connect.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 138.4 | Quaternary Carbon (Benzyl) |
| 129.2 | CH (Benzyl) |
| 128.2 | CH (Benzyl) |
| 127.0 | CH (Benzyl) |
| 74.7 | Spiro Carbon (C5) |
| 69.1 | O-CH₂ (Dioxane) |
| 67.1 | O-CH₂ (Dioxane) |
| 63.1 | N-CH₂ (Benzyl) |
| 59.8 | N-CH₂ (Piperidine) |
| 48.6 | C-CH₂-C (Piperidine) |
| 31.2 | C-CH₂-C (Piperidine) |
Solvent: CDCl₃, Frequency: 125 MHz
Variable-Temperature NMR for Conformational Dynamics
The this compound scaffold consists of two six-membered rings, a piperidine and a 1,4-dioxane (B91453) ring, fused at a central spiro carbon. Both rings can exist in chair-like conformations. Variable-temperature (VT) NMR is a powerful technique to study the conformational dynamics of such systems, including ring inversion processes. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or sharpening, which correspond to the rates of conformational exchange.
For many spirocyclic systems, VT-NMR studies allow for the determination of the energy barriers (ΔG‡) for these dynamic processes. nih.gov At low temperatures, the exchange can be slowed down on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons that would be averaged at room temperature. While specific VT-NMR studies on this compound are not extensively reported in the literature, this technique remains crucial for a complete understanding of its conformational preferences and rigidity. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Forces
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in a crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and dipole-dipole interactions. For this compound hydrochloride, the presence of the N-H protons and chloride counter-ion would likely lead to a network of strong hydrogen bonds, significantly influencing the crystal's stability and physical properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₅NO₂, corresponding to a monoisotopic mass of 157.1103 Da.
Experimental data for the N-benzyl derivative shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 248, which confirms its molecular weight. thieme-connect.com Predicted fragmentation data for the parent compound's hydrochloride salt also indicates the expected protonated molecule [M+H]⁺ at m/z 158.11756. nih.gov
Predicted Mass Spectrometry Adducts for this compound nih.gov
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 158.11756 |
| [M+Na]⁺ | 180.09950 |
| [M+K]⁺ | 196.07344 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene groups.
C-O stretching: Strong bands in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C ether linkages of the dioxane ring.
C-N stretching: Bands in the region of 1020-1250 cm⁻¹.
These characteristic peaks would provide clear evidence for the presence of the key functional groups that constitute the this compound structure.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. For a molecule such as this compound, these techniques can elucidate its electronic structure, conformational preferences, and predict its spectroscopic behavior.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a wealth of information about molecular orbitals, charge distribution, and reactivity descriptors.
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.
For this compound, these calculations would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is expected to have a significant contribution to the HOMO, making it a likely site for protonation and other electrophilic interactions. The distribution of electrostatic potential on the molecular surface would further highlight the electron-rich and electron-poor regions.
Hypothetical Reactivity Descriptors for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 2.1 D | Indicates a polar molecule |
Conformational Searching and Energy Minimization
The spirocyclic structure of this compound, which contains two fused rings sharing a single carbon atom, gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational searching is a computational process used to identify these different conformers and their relative energies.
Hypothetical Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Features |
| Chair-Chair (axial N-H) | 0.00 | Both rings in stable chair conformations |
| Chair-Chair (equatorial N-H) | 0.50 | Slightly higher energy due to steric interactions |
| Chair-Boat | 5.20 | One ring in a less stable boat conformation |
| Boat-Boat | 10.80 | Both rings in high-energy boat conformations |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound in a mixture.
For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus, which determines its shielding. By comparing the predicted spectrum with an experimental one, the structure of a synthesized compound can be confirmed.
Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This allows for the assignment of the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretch, C-O-C stretches of the dioxane ring, and C-N stretches.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Parameter | Hypothetical Value | Assignment |
| ¹³C NMR | Chemical Shift | 65.4 ppm | Spiro carbon |
| ¹H NMR | Chemical Shift | 2.85 ppm | Protons adjacent to nitrogen |
| IR | Vibrational Frequency | 3350 cm⁻¹ | N-H stretch |
| IR | Vibrational Frequency | 1100 cm⁻¹ | C-O-C stretch |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent or at a particular temperature and pressure.
For this compound, an MD simulation could reveal the flexibility of the ring systems and the dynamics of the interconversion between different conformers. It could also be used to study how the molecule interacts with solvent molecules, providing insights into its solubility and transport properties. By analyzing the trajectory of the simulation, one can understand the time-averaged properties of the molecule, which can be more relevant to its behavior in a real-world system than the static picture provided by energy minimization.
Applications of 1,4 Dioxa 9 Azaspiro 5.5 Undecane in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The 1,4-Dioxa-9-azaspiro[5.5]undecane framework serves as a versatile building block in organic synthesis. The structure contains a secondary amine, a key functional group that allows for a wide array of chemical transformations. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, enabling reactions such as alkylation, acylation, and arylation.
Synthetic strategies often involve the initial protection of the amine group, for instance with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity during subsequent steps. This protected intermediate can then be subjected to various reactions to build molecular complexity. The spirocyclic nature of the molecule provides a rigid three-dimensional structure, which is a desirable feature in the design of molecules with specific spatial orientations, such as pharmaceutical agents and chiral ligands. The synthesis of related azaspiro[5.5]undecane systems has been a topic of considerable interest, with various methods developed to construct this core structure, often as a prelude to further functionalization.
Applications as Synthetic Intermediates for Complex Molecule Construction
The true synthetic value of the azaspiro[5.5]undecane scaffold is most evident in its use as an intermediate for the construction of complex and often biologically active molecules. Chemists utilize the core structure as a rigid anchor onto which various functional groups and molecular fragments can be appended.
Several research endeavors have demonstrated the utility of closely related analogs as key intermediates:
Pain Therapeutics: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and identified as potent dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.org In these syntheses, the spirocyclic core is the central scaffold, with the final target compounds generated through N-alkylation or N-arylation of the amine. acs.org One of the most promising compounds from this series, 15au, exhibited potent analgesic activity in preclinical models, comparable to oxycodone. acs.org
Antituberculosis Agents: The 1-oxa-9-azaspiro[5.5]undecane scaffold has been employed to develop inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv This work highlights the role of the spirocycle in creating compounds with high activity against both antibiotic-sensitive and multiresistant strains of the bacterium. osi.lv
GABAAR Antagonists: The related 3,9-diazaspiro[5.5]undecane core structure has been used to develop competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR). soton.ac.uk These studies underscore the importance of the spirocyclic benzamide portion of the molecules for their binding affinity. soton.ac.uk
Table 1: Applications of Azaspiro[5.5]undecane Scaffolds as Synthetic Intermediates
| Scaffold Type | Therapeutic Area | Target | Reference |
|---|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Pain | μ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) | acs.org |
| 1-Oxa-9-azaspiro[5.5]undecane | Infectious Disease | M. tuberculosis MmpL3 Protein | osi.lv |
| 3,9-Diazaspiro[5.5]undecane | Neurology/Immunology | γ-Aminobutyric Acid Type A Receptor (GABAAR) | soton.ac.uk |
Utilization in Catalysis and Ligand Design
The presence of a basic nitrogen atom with a lone pair of electrons makes this compound and its derivatives potential candidates for use as ligands in coordination chemistry and catalysis. universalclass.com Amines can coordinate to transition metals, forming complexes that can catalyze a variety of organic transformations. The rigid spirocyclic framework can influence the steric and electronic environment around the metal center, potentially leading to enhanced catalytic activity or selectivity.
A particularly important application in catalysis is the development of chiral ligands for asymmetric synthesis, which aims to produce one enantiomer of a chiral molecule selectively. It has been demonstrated that chiral, enantiomerically pure versions of related diazaspiro[5.5]undecane systems can be synthesized. researchgate.net Such chiral spirocyclic amines are highly valuable as ligands. When coordinated to a metal center, the well-defined, rigid three-dimensional structure of the spirocyclic ligand can effectively control the stereochemical outcome of a catalyzed reaction, enabling the synthesis of enantiomerically enriched products.
Precursors for Advanced Materials and Specialty Chemicals
Beyond medicinal chemistry and catalysis, amines serve as crucial building blocks for materials science and the chemical industry. britannica.comvedantu.com As a functionalized amine, this compound can be considered a potential monomer or additive in the synthesis of advanced materials.
The secondary amine functionality allows it to react with compounds like epoxides or acyl chlorides, making it a candidate for the synthesis of polymers such as polyamides, polyurethanes, or epoxy resins. The incorporation of the rigid and bulky spirocyclic unit into a polymer backbone could impart unique properties to the resulting material, such as increased thermal stability, modified solubility, or altered mechanical characteristics. Furthermore, its derivatives could find use as specialty chemicals, for example, as corrosion inhibitors or as agents in gas treatment processes, applications where amines are commonly employed. vedantu.com
Supramolecular Chemistry and Molecular Recognition Involving 1,4 Dioxa 9 Azaspiro 5.5 Undecane Moieties
Design of Receptors Incorporating the Spiro Dioxa-aza Scaffold
The rigid and well-defined geometry of the 1,4-Dioxa-9-azaspiro[5.5]undecane unit provides an excellent foundation for the rational design of molecular receptors. Chemists have leveraged this scaffold to create macrocyclic and acyclic hosts with pre-organized cavities capable of selective guest binding. The strategic placement of additional recognition sites onto the spirocyclic framework allows for the fine-tuning of the receptor's size, shape, and electronic properties to target specific guest molecules.
The synthesis of these receptors often involves multi-step procedures where the this compound moiety is functionalized with various ligating groups. These can range from simple aromatic spacers to more complex functionalities designed to engage in specific non-covalent interactions. The inherent chirality of substituted spiro[5.5]undecane systems can also be exploited to develop receptors for enantioselective recognition.
Host-Guest Interactions and Complexation Studies
The ability of receptors based on the this compound scaffold to form stable complexes with a variety of guests has been a central area of investigation. These studies provide fundamental insights into the nature of molecular recognition and the forces that govern the formation of host-guest assemblies.
Interaction with Ions and Ion Pairs
Receptors incorporating the this compound unit have shown promise in the recognition of both cations and anions, as well as ion pairs. The nitrogen atom of the aza group can act as a binding site for metal ions or as a protonation site for anion recognition, while the oxygen atoms of the dioxa group can also participate in cation coordination. By integrating this spiro unit into larger macrocyclic structures, ditopic receptors can be created that are capable of simultaneously binding both a cation and an anion.
The binding affinities and selectivities of these receptors are typically evaluated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, UV-vis titrations, and mass spectrometry. These studies allow for the determination of association constants and provide structural information about the resulting host-guest complexes.
Non-Covalent Interactions in Molecular Recognition
The stability of host-guest complexes involving the this compound scaffold is governed by a combination of non-covalent interactions. These include hydrogen bonding, ion-dipole interactions, and van der Waals forces. The specific geometry of the spirocyclic framework plays a crucial role in orienting the functional groups of the host to maximize these interactions with the guest.
Detailed structural analysis, often aided by computational modeling, is employed to understand the intricate network of non-covalent interactions within the complex. This knowledge is vital for the design of next-generation receptors with enhanced binding capabilities and selectivity.
Self-Assembly Processes Directed by Spiro Undecane (B72203) Units
The directional and predictable nature of the interactions involving the this compound moiety makes it a valuable component for directing the self-assembly of larger supramolecular structures. By designing molecules with multiple spiro units or complementary recognition sites, it is possible to program the formation of discrete oligomers or extended polymeric networks.
These self-assembly processes can lead to the formation of fascinating and complex architectures, such as capsules, tubes, and sheets. The properties of these materials are directly related to the structure of the self-assembled state, opening up possibilities for the development of new functional materials with applications in areas like catalysis and sensing.
Role in Mechanically Interlocked Molecular Architectures (e.g., Rotaxanes, Catenanes)
Mechanically interlocked molecules, such as rotaxanes and catenanes, are composed of two or more components that are physically entangled rather than covalently bonded. The unique properties of the this compound scaffold, including its rigidity and defined exit vectors for substituents, make it an intriguing building block for the synthesis of these complex topologies.
Future Research Directions and Perspectives for 1,4 Dioxa 9 Azaspiro 5.5 Undecane
Exploration of Novel and Efficient Synthetic Pathways
The development of new and efficient methods for the synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecane and its analogs is a cornerstone for future research. While established routes exist, there is a growing need for more sustainable, cost-effective, and versatile synthetic strategies.
Future research in this area will likely focus on:
Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. rsc.org Future pathways for this compound could explore electrosynthetic methods, which offer a metal-free and scalable alternative to traditional approaches. rsc.org Biocatalysis, using enzymes to perform key transformations, also presents a promising avenue for developing environmentally benign and highly selective syntheses of spiroketal structures. acs.org
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. rsc.orgsmolecule.com The development of telescoped flow processes, where multiple reaction steps are integrated into a single continuous operation, could dramatically improve the efficiency of producing this compound and its derivatives. rsc.org
Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysis and organocatalysis, will be crucial for developing more efficient and selective cyclization strategies to form the spiroketal core. nih.govresearchgate.net Research into acid-catalyzed spiroketalization continues to be relevant, with a focus on achieving greater stereocontrol. wikipedia.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced waste, use of renewable resources, safer reaction conditions. | Electrosynthesis, biocatalysis, use of greener solvents. |
| Flow Chemistry | Improved scalability, safety, and process control; potential for automation. | Development of continuous flow reactors, telescoped synthesis. |
| Novel Catalysis | Higher efficiency, improved stereoselectivity, milder reaction conditions. | Transition-metal catalysts, organocatalysts, advanced acid catalysts. |
Development of New Derivatization Strategies for Enhanced Functionality
The functionalization of the this compound scaffold is key to tuning its properties for specific applications. Future research will focus on creating a diverse library of derivatives with enhanced functionalities.
Key areas for exploration include:
Multifunctional Modules for Drug Discovery: Azaspirocycles are increasingly recognized as important building blocks in drug discovery. nih.govlookchem.comresearchgate.net Future derivatization strategies will aim to introduce multiple functional groups onto the this compound core, creating "multifunctional modules" with tailored pharmacokinetic and pharmacodynamic properties. lookchem.com
Bioisosteric Replacement: The spirocyclic nature of this compound makes it an attractive candidate for bioisosteric replacement of more common motifs like piperidine (B6355638) in bioactive molecules. researchgate.netuniv.kiev.uaresearchgate.net Research will focus on synthesizing derivatives that can mimic the spatial arrangement and electronic properties of these groups to improve drug-like properties.
Click Chemistry and Late-Stage Functionalization: The use of "click" chemistry and late-stage functionalization techniques will enable the rapid and efficient diversification of the this compound scaffold. This will facilitate the creation of large compound libraries for high-throughput screening.
Advanced Computational and Spectroscopic Characterization Techniques
A deeper understanding of the three-dimensional structure and electronic properties of this compound is essential for rational design and the prediction of its behavior in different environments.
Future research will leverage:
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to investigate the conformational preferences, electronic structure, and reactivity of this compound and its derivatives. This will aid in understanding structure-activity relationships and in the design of new molecules with desired properties.
Advanced NMR Spectroscopy: Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and NOESY, will be crucial for the unambiguous structural elucidation of complex derivatives. wikipedia.orgcreative-biostructure.comyoutube.comresearchgate.net These techniques provide detailed information about the connectivity and spatial proximity of atoms within the molecule. wikipedia.orgcreative-biostructure.com Fast 2D NMR methods may also be applied to study the dynamics of these molecules in real-time. nih.gov
| Technique | Information Gained | Future Applications |
| Computational Modeling (DFT) | Conformational analysis, electronic properties, reactivity prediction. | Rational design of new derivatives, understanding reaction mechanisms. |
| 2D-NMR Spectroscopy | Detailed structural connectivity, stereochemistry, through-space interactions. | Unambiguous characterization of novel derivatives, conformational studies. |
Expanding Applications in Catalysis and Advanced Materials Science
The unique properties of the this compound scaffold suggest its potential for use in catalysis and the development of advanced materials.
Promising areas of research include:
Asymmetric Catalysis: The chiral nature of many spiroketal derivatives makes them attractive candidates for use as ligands in asymmetric catalysis. acs.org Future research could explore the synthesis of chiral this compound derivatives and their application in stereoselective transformations.
Spiroketal-Based Polymers: Spiroketal units can be incorporated into polymer backbones to create materials with unique properties. researchgate.net Research into polymers containing the this compound motif could lead to the development of degradable materials for applications such as drug delivery. nih.gov The inherent microporosity of some spiroketal-based polymers also suggests their potential use in separation technologies. researchgate.net
Fundamental Understanding of Structure-Reactivity Relationships within the Spiro System
A deeper, fundamental understanding of how the spirocyclic structure influences reactivity is critical for the rational design of new molecules and materials.
Future research should focus on:
Stereoelectronic Effects: A detailed investigation of the anomeric and other stereoelectronic effects within the this compound system will provide insights into its conformational preferences and reactivity. The stereocontrolled synthesis of different isomers will be essential for these studies. arkat-usa.orgacs.orgmskcc.org
Conformational Analysis: A thorough conformational analysis, using both computational and experimental techniques, will be necessary to understand how the molecule behaves in different environments and how its conformation influences its interactions with biological targets or other molecules.
Integration into Multifunctional Molecular Systems and Devices
The rigid, three-dimensional structure of this compound makes it an ideal scaffold for the construction of complex molecular systems and devices.
Future research directions include:
Molecular Switches: Spiro-compounds, such as spiropyrans and spirooxazines, are well-known for their photochromic and mechanochromic properties, allowing them to act as molecular switches. rsc.orgnih.govchemistryviews.orgyoutube.com Research into incorporating the this compound moiety into such systems could lead to the development of novel stimuli-responsive materials.
Molecular Probes and Sensors: The ability to functionalize the spirocyclic scaffold at multiple points allows for the attachment of reporter groups and binding moieties. This could lead to the development of novel molecular probes and sensors for detecting specific analytes or for use in bioimaging. nih.gov
Drug Delivery Systems: The pH-sensitive nature of the spiroketal linkage can be exploited in the design of "smart" drug delivery systems that release their payload in specific cellular compartments, such as the acidic environment of endosomes or tumors. nih.gov
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of 1,4-Dioxa-9-azaspiro[5.5]undecane derivatives?
Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, in the synthesis of structurally related macrocycles, 1H NMR was used to verify spirocyclic connectivity and substituent positions, while HRMS confirmed molecular formulas . IR spectroscopy can identify functional groups like carbonyls or ethers, critical for validating the dioxane and azaspiro moieties.
Q. What are the recommended storage and handling protocols for this compound to prevent degradation?
The compound should be stored under anhydrous conditions at –20°C , protected from light and moisture, based on analogous spirocyclic compounds like 3-oxa-9-azaspiro[5.5]undecane hydrochloride . Handling requires inert atmospheres (e.g., nitrogen or argon) to avoid hydrolysis or oxidation. Safety protocols, such as using fume hoods and personal protective equipment (PPE), align with guidelines for related azaspiro compounds .
Q. How can researchers determine the purity of synthesized this compound?
Purity is assessed via melting point analysis , chromatographic methods (e.g., HPLC or TLC), and elemental analysis . For instance, in the characterization of dispiro-dioxane macrocycles, melting point consistency and chromatographic retention times were used to confirm purity, complemented by elemental analysis for C/H/N ratios .
Advanced Research Questions
Q. What synthetic strategies are effective for resolving diastereomers in this compound derivatives?
Diastereomer separation can be achieved through preparative HPLC with chiral stationary phases or crystallization-based methods . In a study on N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine, diastereomers were resolved using preparative HPLC after optimizing mobile phase composition (e.g., methanol/acetonitrile gradients) . Solvent selection and temperature control during crystallization are critical for maximizing enantiomeric excess.
Q. How can reaction conditions be optimized to improve yields in spirocyclic compound synthesis?
Systematic optimization via design of experiments (DoE) methodologies, such as factorial design, can identify critical variables (e.g., temperature, catalyst loading, solvent polarity). While not explicitly documented for this compound, analogous syntheses (e.g., macrocycles in ) emphasize the role of stoichiometric ratios and reaction time. Kinetic studies using in-situ monitoring (e.g., FTIR or NMR) can further refine pathways .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
Contradictions often arise from variations in synthetic routes or purity levels . Cross-validate results using multiple characterization techniques (e.g., DSC for melting behavior alongside XRD for crystallinity). For example, differences in melting points for similar compounds in (e.g., C35H49O10 vs. C36H50O11) highlight the impact of structural modifications. Replicate experiments under standardized conditions to isolate variables .
Q. What methodologies are recommended for assessing environmental and toxicological risks of this compound?
Follow frameworks like the EPA’s Systematic Review Protocol (), which include aquatic toxicity assays , biodegradation studies , and exposure modeling . While direct data on this compound is limited, analogs like 1,4-dioxane () suggest prioritizing assessments of persistence, bioaccumulation, and mutagenicity using OECD guidelines .
Methodological Resources
Q. Which databases or literature sources provide authoritative structural and synthetic data for spirocyclic compounds?
Prioritize CAS SciFinder for synthetic protocols and IUPAC publications for nomenclature rules. Structural data in , and 13 (e.g., NMR shifts, HRMS profiles) are critical benchmarks. Avoid non-peer-reviewed sources like commercial catalogs (e.g., ) per the problem constraints .
Q. How can researchers design robust kinetic studies for azaspiro compound reactions?
Use in-situ spectroscopic monitoring (e.g., ReactIR for real-time reaction profiling) and quenching experiments to track intermediate formation. For example, in the synthesis of N-cyclopropyl derivatives (), time-resolved NMR identified key intermediates, enabling mechanistic insights and rate constant calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
